

Inter-laboratory comparison of (Z)-2-Penten-1-ol analysis

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Compound of Interest

Compound Name: (Z)-2-Penten-1-ol

Cat. No.: B074994

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An inter-laboratory comparison, also known as a proficiency test, is a crucial method for evaluating the performance of laboratories by comparing their results for the same samples.[1] [2] While specific public data from an inter-laboratory comparison focused solely on **(Z)-2-Penten-1-ol** is not readily available, this guide presents a hypothetical study to illustrate the process and data interpretation for such a comparison. This guide is intended for researchers, scientists, and drug development professionals to understand the methodologies and potential variability in the analysis of this compound.

Hypothetical Inter-laboratory Comparison Study

In this simulated study, ten laboratories were provided with a standard solution of **(Z)-2-Penten-1-ol** of a known concentration (50.0 µg/mL) in methanol. Each laboratory was instructed to perform a quantitative analysis using their in-house validated gas chromatography-mass spectrometry (GC-MS) method. The objective was to assess the accuracy and precision of each laboratory's measurements.

Data Presentation

The quantitative results from the ten participating laboratories are summarized in the table below. The performance of each laboratory is evaluated using Z-scores, which indicate how many standard deviations an observation is from the mean.[3] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[3]

Laboratory ID	Reported Concentration (µg/mL)	Mean (n=3)	Standard Deviation	Z-Score
Lab 01	51.2, 51.5, 51.0	51.23	0.25	0.83
Lab 02	49.5, 49.8, 49.2	49.50	0.30	-0.50
Lab 03	52.5, 52.8, 52.6	52.63	0.15	1.94
Lab 04	48.1, 48.5, 48.3	48.30	0.20	-1.45
Lab 05	50.1, 50.3, 49.9	50.10	0.20	0.00
Lab 06	47.5, 47.2, 47.8	47.50	0.30	-2.10
Lab 07	51.8, 52.1, 51.9	51.93	0.15	1.39
Lab 08	49.0, 48.8, 49.1	48.97	0.15	-0.95
Lab 09	53.5, 53.9, 53.7	53.70	0.20	2.83
Lab 10	50.5, 50.7, 50.6	50.60	0.10	0.42
Assigned Value (Consensus Mean of satisfactory labs): 50.1 µg/mL				
Standard Deviation for Proficiency Assessment: 1.2 µg/mL				

Experimental Protocols

The following are detailed methodologies for the key analytical techniques relevant to the analysis of **(Z)-2-Penten-1-ol**.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a standard method for the quantification of **(Z)-2-Penten-1-ol**.

- Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
- Column: A capillary column suitable for the separation of volatile organic compounds, such as a DB-Wax or equivalent polar column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).
[\[4\]](#)[\[5\]](#)
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 5 minutes.
 - Ramp: Increase to 200°C at a rate of 3°C/min.[\[4\]](#)
 - Final hold: Hold at 200°C for 10 minutes.
- Injection: 1 µL of the sample was injected in splitless mode.
- Mass Spectrometer Settings:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 30-350.
 - Key Mass-to-Charge Ratios (m/z) for **(Z)-2-Penten-1-ol**: 57, 41, 31, 29, 27.[\[6\]](#)
- Quantification: A calibration curve was generated using standard solutions of **(Z)-2-Penten-1-ol** at concentrations ranging from 1 to 100 µg/mL. The quantification was based on the peak area of the primary fragment ion (m/z 57).

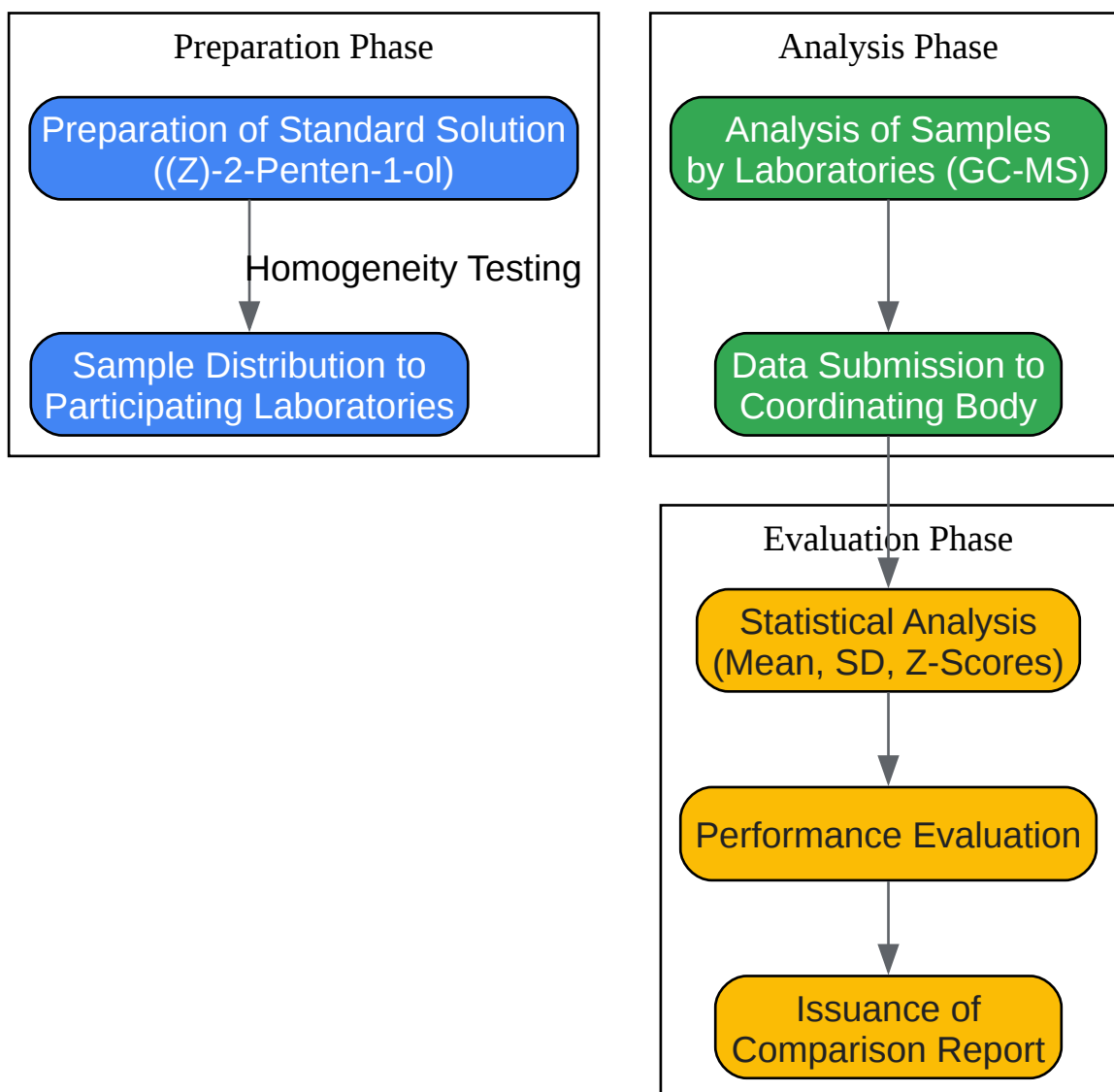
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is used for the structural elucidation and confirmation of **(Z)-2-Penten-1-ol**.

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: 5-10 mg of the sample was dissolved in 0.5 mL of deuterated chloroform (CDCl_3).
- ^1H NMR Spectroscopy:
 - Acquisition of a standard proton spectrum.
 - The chemical shifts and coupling constants of the olefinic protons are particularly informative for confirming the (Z) configuration of the double bond.[\[6\]](#)
- ^{13}C NMR Spectroscopy:
 - Acquisition of a standard carbon spectrum to identify all unique carbon atoms in the molecule.

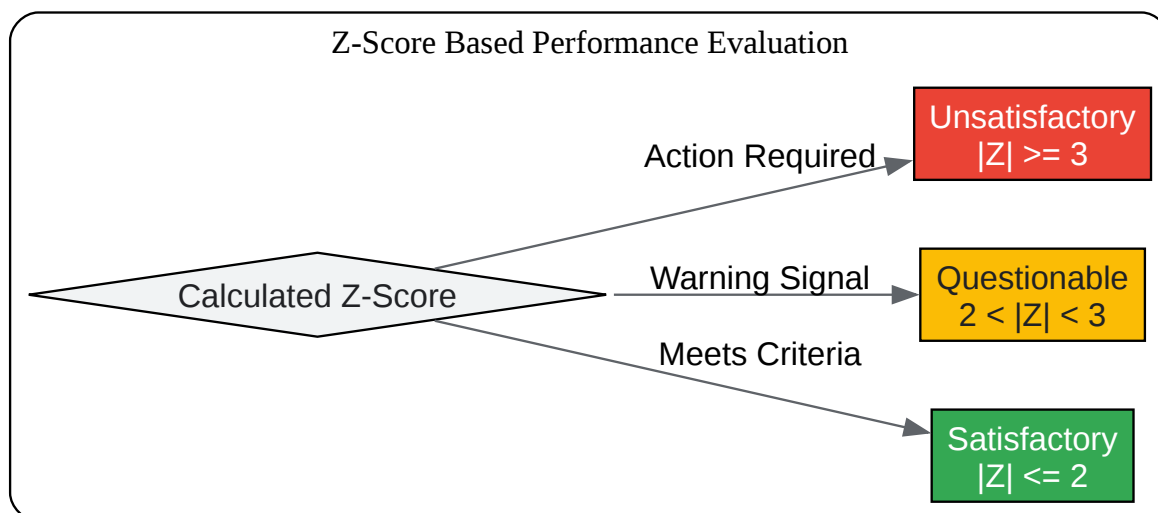
Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the workflow of the inter-laboratory comparison study and the logical relationship in evaluating laboratory performance.



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Caption: Workflow of the hypothetical inter-laboratory comparison study.



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Caption: Logical relationship for laboratory performance evaluation using Z-scores.

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